Imidafenacin Related Compound 10
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Overview
Description
Imidafenacin Related Compound 10 is a chemical compound closely related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. This compound is often studied as an impurity or intermediate in the synthesis of imidafenacin .
Preparation Methods
The synthesis of Imidafenacin Related Compound 10 typically involves the use of 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as starting materials. The reaction is carried out in the presence of alcohol compounds as solvents and polyethylene glycol . Industrial production methods may involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Imidafenacin Related Compound 10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Imidafenacin Related Compound 10 is used in various scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions, providing insights into the synthesis and behavior of related compounds.
Biology: Research on this compound helps understand its biological activity and potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications and as an impurity in pharmaceutical formulations.
Industry: The compound is used in the development and quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of Imidafenacin Related Compound 10 is similar to that of imidafenacin. It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, inhibiting the release of acetylcholine and reducing the contraction of smooth muscles in the bladder . This action helps in managing conditions like overactive bladder by reducing urinary frequency and urgency.
Comparison with Similar Compounds
Imidafenacin Related Compound 10 is compared with other related compounds, such as:
- Imidafenacin Related Compound 6
- Imidafenacin Related Compound 9
- Imidafenacin Related Compound 4 (HCl Salt)
- Imidafenacin Impurity 4
- Imidafenacin Related Compound 11
- Imidafenacin Impurity 3
- Imidafenacin Related Compound 14 (HBr Salt)
- Imidafenacin Impurity 1
- Imidafenacin Related Compound 1
- Imidafenacin Related Compound 8
These compounds share structural similarities but differ in their specific chemical properties and potential applications. This compound is unique in its specific interactions and synthesis pathways, making it a valuable subject of study in various research fields.
Properties
CAS No. |
212756-27-9 |
---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.44 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Origin of Product |
United States |
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